The molecular structure of Ethyl 2-cyanopentanoate consists of 24 atoms: 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms. The compound contains 1 ester (aliphatic) and 1 nitrile (aliphatic).
Physical And Chemical Properties Analysis
Ethyl 2-cyanopentanoate is a liquid at room temperature. It has a density of 0.983g/cm^3, a boiling point of 210.5°C at 760 mmHg, a flash point of 88°C, and a vapor pressure of 0.192mmHg at 25°C.
Compound Description: This compound serves as a crucial starting material in a multicomponent synthesis approach for generating various derivatives with potential anticancer properties. [] Notably, reacting this compound with ethyl isothiocyanate yields a cyclized product, benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one, while reacting it with chloroacetyl chloride produces an acylated ester. [] Further cyclization reactions and subsequent modifications lead to a diverse range of compounds with interesting antiproliferative potential against cancer cell lines like MCF-7 and HepG-2. []
Compound Description: This compound serves as a key synthon in the synthesis of various ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. [] These derivatives, particularly those with phenolic substitutions, demonstrate notable antioxidant and anti-inflammatory properties. []
Compound Description: This class of compounds, synthesized from thiosemicarbazones and ethyl bromopyruvate, exhibits significant antioxidant and potential antiviral activities. [] Among them, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate stand out as potent antioxidants, demonstrating high free radical scavenging activity, total antioxidant capacity, and reducing power. [] Furthermore, computational studies suggest that some compounds in this class, specifically 2e and 2h, might exhibit binding affinity to the main protease (Mpro) of SARS-CoV-2, highlighting their potential as antiviral agents against COVID-19. []
Ethyl 2-hydroxy-3-methylbutanoate
Compound Description: This fruity ester is a potential indicator of lactic acid bacteria esterase activity in wines. [] The R-enantiomer of this ester predominates in both red and white wines, with concentrations generally higher in red wines and varying depending on the grape variety. [] Despite its presence, sensory evaluation studies indicate that the concentrations found in wines are significantly lower than its detection threshold, suggesting a minimal impact on the overall fruity aroma of the wine. []
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α-Phthalimidopropiophenone is a cathinone analog that has been identified in capsules being distributed by the illicit drug market. The substitution of the phthalimido moiety for the typical α-amino group may increase the stability of this cathinone in storage. Alternatively, similar nitrogen-protected propiophenones have been shown to be metabolized in vivo to produce cathinone, suggesting that this compound may act as a prodrug. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
2-sec-Butyl-3-methoxypyrazine was identified as the main source of earthy/bell pepper (EBP) flavor in the Farmstead Cheddar cheeses. Sec-butyl methoxypyrazine, also known as 2-methoxy-3-sec-butylpyrazine or fema 3433, belongs to the class of organic compounds known as methoxypyrazines. These are pyrazines containing a methoxyl group attached to the pyrazine ring. Sec-butyl methoxypyrazine is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, sec-butyl methoxypyrazine is primarily located in the cytoplasm. Sec-butyl methoxypyrazine exists in all eukaryotes, ranging from yeast to humans. Sec-butyl methoxypyrazine is a bell, carrot, and earth tasting compound that can be found in a number of food items such as orange bell pepper, alcoholic beverages, green bell pepper, and wild carrot. This makes sec-butyl methoxypyrazine a potential biomarker for the consumption of these food products.